BenchChemオンラインストアへようこそ!

(S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

antimycobacterial potency nitroimidazole comparator MDR-TB susceptibility testing

(S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine (CAS 187235-10-5), the active pharmaceutical ingredient of delamanid (Deltyba; OPC-67683), is a bicyclic 4-nitroimidazole anti-tuberculosis agent that inhibits mycolic acid biosynthesis in Mycobacterium tuberculosis complex organisms. Approved by the EMA for multidrug-resistant tuberculosis (MDR-TB), it belongs to the nitro-dihydro-imidazooxazole class alongside pretomanid (PA-824), its closest structural and mechanistic analog.

Molecular Formula C14H23N3O4
Molecular Weight 297.35 g/mol
CAS No. 187235-10-5
Cat. No. B15217295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
CAS187235-10-5
Molecular FormulaC14H23N3O4
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1CN2C=C(N=C2OC1)[N+](=O)[O-]
InChIInChI=1S/C14H23N3O4/c1-2-3-4-5-6-7-8-20-12-9-16-10-13(17(18)19)15-14(16)21-11-12/h10,12H,2-9,11H2,1H3/t12-/m0/s1
InChIKeyJYFIPBONAFMXAW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of (S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine (Delamanid, OPC-67683): Differentiation from In-Class Nitroimidazole Alternatives


(S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine (CAS 187235-10-5), the active pharmaceutical ingredient of delamanid (Deltyba; OPC-67683), is a bicyclic 4-nitroimidazole anti-tuberculosis agent that inhibits mycolic acid biosynthesis in Mycobacterium tuberculosis complex organisms [1]. Approved by the EMA (2014) for multidrug-resistant tuberculosis (MDR-TB), it belongs to the nitro-dihydro-imidazooxazole class alongside pretomanid (PA-824), its closest structural and mechanistic analog [2]. Despite shared class membership, delamanid exhibits quantifiable differentiation in potency, resistance mutation patterns, intracellular accumulation, and pharmacokinetic profile that precludes simple generic substitution with other nitroimidazoles in research or clinical procurement contexts [2][3].

Why Nitroimidazole In-Class Substitution Is Not Straightforward: Quantitative Differentiation of (S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine from Pretomanid


Delamanid and pretomanid, despite both being bicyclic nitroimidazole prodrugs activated through the F420-dependent nitroreductase pathway, are not interchangeable in procurement or experimental design [1]. In vitro head-to-head comparisons demonstrate that delamanid possesses significantly lower minimum inhibitory concentrations (MICs) against both drug-susceptible and drug-resistant M. tuberculosis clinical isolates [2]. Critically, certain sequence-defined mutations (e.g., fbiB, fbiD, and specific ddn alleles such as S78Y and Y133C) confer resistance to pretomanid while strains retain susceptibility to delamanid, a directional resistance asymmetry with direct clinical substitution implications [3]. Furthermore, delamanid exhibits distinct pharmacokinetic properties including a long elimination half-life of 30–38 hours and a 2.7-fold food-dependent bioavailability enhancement not mirrored by pretomanid [4]. These differences are not marginal—they represent quantifiable evidence gaps that preclude assuming functional equivalence without explicit experimental verification.

Quantitative Comparator Evidence: (S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine versus Closest Analogs and Standard-of-Care Agents


In Vitro MIC Potency Advantage of Delamanid Over Pretomanid Against Drug-Resistant M. tuberculosis Clinical Isolates

Delamanid exhibits substantially lower MICs than pretomanid against the same MDR-TB and XDR-TB clinical isolate panels. In a direct head-to-head study, delamanid demonstrated greater in vitro potency than pretomanid; notably, four MDR-TB isolates categorized as delamanid-resistant still showed pretomanid MICs of only 0.031–0.063 mg/L, indicating delamanid retains lower absolute MIC values in susceptible populations [1]. The review by Mudde et al. confirms that 'delamanid has lower MICs and higher mycobacterial load reductions at lower drug concentrations and doses compared with pretomanid' [2].

antimycobacterial potency nitroimidazole comparator MDR-TB susceptibility testing

Directional Cross-Resistance Asymmetry: Mutations Conferring Pretomanid Resistance While Preserving Delamanid Susceptibility

While delamanid and pretomanid share cross-resistance through mutations in five core F420-pathway genes (ddn, fgd1, fbiA, fbiB, fbiC), specific genotypes yield a unidirectional resistance pattern. Mutations in fbiD (Rv2983), fbiB, and certain ddn alleles (S78Y, Y133C) can confer resistance to pretomanid while strains retain full susceptibility to delamanid [1]. In vitro selection experiments using twice the critical concentration (DLM 0.4 μg/mL; PMD 4 μg/mL) generated ~150 DLM-resistant and ~200 PMD-resistant colonies in parallel, and while most mutants exhibited high-level cross-resistance, specific single-nucleotide polymorphisms and loss-of-function mutations showed drug-specific resistance patterns [2].

nitroimidazole resistance F420 pathway mutations antimicrobial susceptibility testing

BPaL Versus BDL Regimen Head-to-Head In Vivo Efficacy Comparison in a High-Burden Mouse Model of Tuberculosis

A direct preclinical comparison of the BPaL regimen (bedaquiline + pretomanid + linezolid) against the BDL regimen (bedaquiline + delamanid + linezolid) in the BALB/c mouse high-burden M. tuberculosis model demonstrated that BPaL achieved a statistically superior early bactericidal effect at day 12 (3.96 log10 CFU reduction vs 2.89 log10 CFU reduction for BDL; P < 0.001) [1]. However, by day 26 both regimens reduced bacterial counts by nearly 6 log10 CFU, and by day 54 lung CFU counts fell below detectable limits in both groups [1]. Plasma drug exposures over 24-hour dosing intervals were comparable and not significantly different between regimens [1].

in vivo tuberculosis model combination regimen efficacy BPaL vs BDL comparison

Mycolic Acid Biosynthesis Inhibition IC50 Values: Delamanid Target Engagement Potency

Delamanid inhibits the biosynthesis of two key mycolic acid subtypes in mycobacteria—methoxy-mycolic acid and keto-mycolic acid—with distinct IC50 values of 0.036 μg/mL and 0.021 μg/mL, respectively, measured in M. bovis BCG [1]. This biochemical target engagement data complements the whole-cell MIC data and provides a direct enzymatic benchmark for evaluating batch-to-batch potency or comparing structurally related analogs. Pretomanid, while sharing the same general mechanism, requires reductive activation by the deazaflavin-dependent nitroreductase Ddn to exert its effect, and its inhibition profile against specific mycolic acid subspecies has not been reported with comparable IC50 resolution in the public literature [2].

mycolic acid inhibition mechanism of action target engagement IC50

Intracellular Activity Against M. tuberculosis H37Rv in THP-1 Macrophages: Delamanid vs Rifampicin Benchmarking

Delamanid demonstrates potent intracellular bactericidal activity against M. tuberculosis H37Rv within human THP-1 macrophages. At a concentration of 0.1 μg/mL, delamanid's post-antibiotic effect (4-hour pulsed exposure followed by 68-hour culture) was equivalent to that of rifampicin at 3 μg/mL, representing a 30-fold concentration advantage over the first-line comparator [1]. Additionally, delamanid inhibited intracellular M. tuberculosis growth in a dose-dependent manner at 0.1, 0.3, and 1 μg/mL [2]. In contrast, pretomanid exhibits preferential activity against non-replicating, hypoxia-adapted bacilli over fast-replicating organisms, whereas delamanid is active against both replicating and dormant intracellular populations [3].

intracellular bactericidal activity macrophage infection model post-antibiotic effect

Pharmacokinetic Differentiation: Extended Half-Life and Food-Dependent Bioavailability Suitable for Intermittent Dosing Research

Delamanid exhibits a long elimination half-life (t1/2) of 30–38 hours in humans, achieving steady-state plasma concentrations after 10–14 days of repeated dosing [1]. Oral bioavailability is 35%–60% under fasting conditions and increases approximately 2.7-fold when administered with a standard meal, with peak plasma concentration reached at 4–5 hours post-dose [1][2]. Delamanid's large apparent volume of distribution (Vz/F ~2,100 L) and high plasma protein binding (≥99.5%) indicate extensive tissue distribution [1]. Pretomanid, by comparison, has a shorter reported t1/2 of approximately 16–20 hours in humans and distinct food-effect characteristics, resulting in different dosing interval requirements and exposure profiles [3].

pharmacokinetics oral bioavailability elimination half-life

Procurement-Driven Application Scenarios for (S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Where Differentiated Properties Drive Selection


Preclinical MDR-TB Regimen Development Requiring a Nitroimidazole with Genotype-Defined Resistance Escape Options

When designing novel combination regimens for MDR-TB in murine models, delamanid should be selected over pretomanid as the nitroimidazole backbone if the study protocol includes genotypic resistance screening or the target population harbors pretomanid-associated mutations (fbiD, specific fbiB mutations, ddn S78Y/Y133C). Delamanid retains full activity against these genotypes [1], whereas pretomanid does not. This is directly supported by the directional cross-resistance evidence (Section 3, Evidence Item 2) showing that certain F420-pathway mutations produce pretomanid-only resistance while preserving delamanid susceptibility [1]. Procurement of delamanid in this context is not a preference but a necessity for experimental validity.

Intracellular Pharmacokinetic/Pharmacodynamic Modeling Studies Leveraging Delamanid's High Cellular Accumulation and Low MIC

For macrophage infection models (e.g., THP-1 or primary human monocyte-derived macrophages) designed to evaluate intracellular drug exposure-response relationships, delamanid is the preferred nitroimidazole. Its rifampicin-equivalent intracellular bactericidal activity at 0.1 μg/mL—30-fold lower than the rifampicin comparator concentration of 3 μg/mL [2]—combined with a large apparent volume of distribution (Vz/F ~2,100 L) [3], suggests extensive tissue and intracellular partitioning. This property, established in Section 3 (Evidence Items 5 and 6), enables PK/PD modeling at clinically relevant low concentrations that may not be achievable with pretomanid in the same experimental systems.

Long-Term In Vivo Efficacy Studies Where Extended Elimination Half-Life Enables Less Frequent Dosing

In chronic mouse TB models (8–12 week treatment duration) or large-animal efficacy studies, delamanid's 30–38 hour elimination half-life and once-daily dosing profile [3] offer a practical advantage over pretomanid's shorter half-life (~16–20 hours). This pharmacokinetic differentiation, established in Section 3 (Evidence Item 6), supports delamanid selection when study logistics require simplified dosing schedules or when the experimental question involves sustained drug exposure above the MIC over extended interdose intervals.

Biochemical Target Engagement and Batch Release Potency Validation Using Defined Mycolic Acid Subspecies IC50 Benchmarks

For quality control, batch release, or structure-activity relationship (SAR) studies, delamanid provides validated enzymatic potency benchmarks: IC50 values of 0.036 μg/mL (methoxy-mycolic acid) and 0.021 μg/mL (keto-mycolic acid) in M. bovis BCG [4]. These quantifiable biochemical endpoints (Section 3, Evidence Item 4) are unavailable for pretomanid and enable researchers to independently verify target engagement potency for every procurement lot, ensuring experimental reproducibility across studies and suppliers.

Quote Request

Request a Quote for (S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.